5-Ethyl-demethyl Lercanidipine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethyl-demethyl Lercanidipine is a derivative of Lercanidipine, a dihydropyridine calcium channel blocker. It is primarily used in the management of hypertension by causing systemic vasodilation through the inhibition of calcium ion influx in cell membranes . This compound is known for its high lipophilicity and prolonged duration of action compared to other calcium channel blockers .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-demethyl Lercanidipine involves the reaction of an acid halide of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in an aprotic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as liquid chromatography are employed to separate and purify the compound from its impurities .

化学反应分析

Types of Reactions

5-Ethyl-demethyl Lercanidipine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Hypertension Management

5-Ethyl-demethyl Lercanidipine is primarily utilized in managing essential hypertension. Clinical studies have demonstrated its efficacy in significantly reducing both systolic and diastolic blood pressure over extended periods.

Cardiovascular Protection

Research indicates that calcium channel blockers, including Lercanidipine derivatives, may provide protective benefits against cardiovascular events such as stroke. A study comparing Lercanidipine with other calcium channel blockers found it superior in reducing the incidence of stroke among newly diagnosed hypertensive patients .

Renal Function Improvement

Lercanidipine has shown promise in patients with hypertension who also suffer from renal impairment. Its ability to lower blood pressure without significant negative inotropic effects makes it suitable for patients with concurrent kidney issues .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a half-life of approximately 8-10 hours, allowing for once-daily dosing. Studies indicate that the presence of this impurity does not significantly alter the pharmacokinetic properties of the parent compound but may enhance overall therapeutic efficacy when included in formulations.

Comparative Efficacy

A comparative analysis of various dihydropyridine calcium channel blockers highlights the advantages of this compound:

| Parameter | This compound | Other Calcium Channel Blockers |

|---|---|---|

| Mechanism of Action | L-type calcium channel blockade | Varies by compound |

| Vascular Selectivity | High | Moderate |

| Negative Inotropic Effect | Weak | Moderate |

| Half-Life | 8-10 hours | Varies |

| Primary Use | Antihypertensive | Antihypertensive |

Hypertension Management

Several clinical case studies have documented the effectiveness of this compound in diverse populations. For instance, patients treated with this compound exhibited significant reductions in blood pressure compared to those receiving placebo treatments.

Pharmacokinetics Insights

A study on the pharmacokinetics revealed that the presence of this compound does not negatively impact the absorption or elimination profiles of Lercanidipine, suggesting it can be safely included in therapeutic regimens without altering dosing schedules.

作用机制

5-Ethyl-demethyl Lercanidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels . This inhibition prevents the influx of extracellular calcium, leading to the relaxation of vascular smooth muscle cells, dilation of blood vessels, and a subsequent decrease in blood pressure . The compound’s high lipophilicity allows for a prolonged duration of action, making it effective for long-term management of hypertension .

相似化合物的比较

Similar Compounds

Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects but a higher incidence of edema.

Uniqueness

5-Ethyl-demethyl Lercanidipine is unique due to its high lipophilicity and prolonged duration of action, which contribute to its effectiveness in managing hypertension with fewer side effects compared to other calcium channel blockers .

生物活性

5-Ethyl-demethyl Lercanidipine is a derivative of Lercanidipine, a well-known calcium channel blocker used primarily for the treatment of hypertension. This compound exhibits biological activity predominantly through its mechanism as a calcium channel blocker, which is crucial for its therapeutic effects.

Chemical Profile

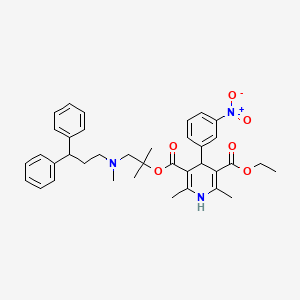

- Chemical Name : 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride

- Molecular Formula : C₃₇H₄₄ClN₃O₆

- Molecular Weight : Approximately 662.2 g/mol

This compound functions by inhibiting the influx of calcium ions into vascular smooth muscle cells. This inhibition results in:

- Vasodilation : The relaxation of blood vessels leads to a decrease in systemic vascular resistance.

- Lowered Blood Pressure : The compound effectively reduces blood pressure by decreasing the contractility of myocardial smooth muscle cells and promoting increased oxygen delivery to myocardial tissues.

The structural modifications in this compound may influence its potency and efficacy compared to Lercanidipine itself, although both compounds share similar mechanisms.

Pharmacokinetics and Drug Interactions

Research indicates that this compound may exhibit pharmacokinetic properties similar to those of Lercanidipine, particularly concerning interactions with the cytochrome P450 enzyme system, notably CYP3A4. This interaction is crucial for understanding potential drug-drug interactions in therapeutic settings.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other calcium channel blockers is useful. The following table summarizes key characteristics:

| Compound | Molecular Weight (g/mol) | Mechanism of Action |

|---|---|---|

| This compound | 662.2 | Blocks L-type calcium channels |

| Lercanidipine | 648.19 | Blocks L-type calcium channels |

| Amlodipine | 567.10 | Blocks L-type calcium channels |

| Nifedipine | 346.34 | Blocks L-type calcium channels |

| Felodipine | 348.81 | Blocks L-type calcium channels |

Case Studies and Research Findings

- Antihypertensive Efficacy : A study assessing the antihypertensive effectiveness of Lercanidipine found significant reductions in both systolic and diastolic blood pressure across various cardiovascular risk profiles. While specific data on this compound is limited, it can be inferred that similar efficacy might be observed due to its structural relation to Lercanidipine .

- Neuroprotective Effects : Research has indicated that Lercanidipine possesses neuroprotective properties, which may extend to its derivatives like this compound. This is particularly relevant in studies involving seizure models where calcium channel blockers have shown protective effects against induced seizures .

- Bioavailability Studies : Bioequivalence studies involving formulations containing Lercanidipine suggest that structural impurities such as this compound could influence the pharmacokinetic profiles of these formulations, impacting their therapeutic effectiveness and safety profiles .

属性

分子式 |

C37H43N3O6 |

|---|---|

分子量 |

625.8 g/mol |

IUPAC 名称 |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C37H43N3O6/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3 |

InChI 键 |

VZVDBGIHPOICHJ-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。